5-Iodopyrrolo[1,2-a]indol-9-one
CAS No.:
Cat. No.: VC13936564
Molecular Formula: C11H6INO
Molecular Weight: 295.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6INO |
|---|---|
| Molecular Weight | 295.08 g/mol |
| IUPAC Name | 8-iodopyrrolo[1,2-a]indol-4-one |
| Standard InChI | InChI=1S/C11H6INO/c12-8-4-1-3-7-10(8)13-6-2-5-9(13)11(7)14/h1-6H |
| Standard InChI Key | GGBVLWXSKYQBFA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)I)N3C=CC=C3C2=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-Iodopyrrolo[1,2-a]indol-9-one features a bicyclic framework comprising a pyrrole ring fused to an indole system. The iodine substituent at the 5-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.08 g/mol |
| IUPAC Name | 8-Iodopyrrolo[1,2-a]indol-4-one |
| Canonical SMILES | C1=CC2=C(C(=C1)I)N3C=CC=C3C2=O |
| InChI Key | GGBVLWXSKYQBFA-UHFFFAOYSA-N |
The planar structure and conjugated π-system facilitate interactions with biological targets, while the iodine atom serves as a handle for further functionalization, such as cross-coupling reactions or radiolabeling .
Spectroscopic and Physical Properties
Although experimental data on solubility and melting point are scarce, computational models predict moderate hydrophobicity (), suggesting preferential partitioning into lipid membranes. The infrared (IR) spectrum likely exhibits stretches for the carbonyl group () and aromatic C–I bonds () . Nuclear magnetic resonance (NMR) studies of analogous pyrroloindoles reveal distinct shifts for protons adjacent to the carbonyl and iodine groups, with NMR signals typically appearing at for aromatic protons .
Synthetic Methodologies
Iodine-Mediated Electrophilic Cyclization
A seminal approach involves the iodine-mediated 6-endo-dig cyclization of 1-(2-alkynylphenyl)pyrroles. This method, reported by J. Org. Chem., achieves regioselective C–C bond formation at the electrophilic alkynyl carbon, yielding 5-iodopyrrolo[1,2-a]quinolines and related derivatives in 60–90% yields . The reaction proceeds under mild conditions (room temperature, dichloroethane solvent) and tolerates diverse substituents on the alkyne and aryl moieties. Mechanistic studies suggest that iodine acts as both a Lewis acid and an electrophilic source, facilitating cyclization while introducing the iodine atom .
Metal-Catalyzed C–H Functionalization
Transition-metal catalysis has emerged as a powerful tool for constructing pyrroloindole scaffolds. For example, iridium(III) catalysts enable temperature-controlled divergent synthesis:
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At 25°C, C–H alkenylation followed by directing group (DG) migration produces tetrasubstituted alkenes.
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At 80°C, intramolecular [3+2] annulation yields pyrrolo[1,2-a]indoles .
This redox-neutral strategy avoids stoichiometric oxidants and achieves high functional group tolerance. Similarly, calcium(II) catalysts promote cascade reactions between tryptamines and propargylic alcohols, enabling access to pyrrolo[1,2-a]indoles via allene migration pathways .
Leuckart Reaction and Amination Strategies
A patent-pending method utilizes Leuckart reaction conditions to synthesize triazine-fused pyrroloindoles. Starting from indole-2-carboxylates, sequential amination and cyclization yield triazino[1,6-a]indol-4(3H)-ones, demonstrating the scaffold’s adaptability for heterocyclic diversification .
Biological and Pharmacological Activity
Enzyme Modulation
Pyrroloindoles act as ligands for serotonin receptors (5-HT) and imidazoline receptors (I), with values in the nanomolar range . The electron-withdrawing iodine atom may enhance binding affinity to enzymatic active sites, as seen in iodinated β-carbolines .
Antimicrobial Activity
Indoloquinones, structurally related to pyrroloindoles, display broad-spectrum antimicrobial effects. For instance, uthamycin B inhibits Gram-positive bacteria by targeting cell wall synthesis . The iodine atom’s hydrophobicity could improve membrane penetration, potentiating such activity .
Research Applications and Case Studies
Radiolabeling and Imaging
The iodine-127 isotope in 5-iodopyrrolo[1,2-a]indol-9-one permits straightforward conversion to iodine-124 (a positron emitter) for positron emission tomography (PET). This approach has been validated with iodinated indoles for tumor imaging .
Natural Product Synthesis
Pyrroloindole cores are prevalent in alkaloids like zyzzyanone A and murrayaquinones. Efficient syntheses of 5-iodopyrrolo[1,2-a]indol-9-one enable late-stage diversification to access these natural products .
Material Science Applications
The extended conjugation and iodine’s polarizability make this compound a candidate for organic semiconductors. Analogous indoloquinones exhibit photochromic properties, suggesting utility in optoelectronic devices .
Future Directions and Challenges
Expanding Synthetic Access
Developing enantioselective methods for pyrroloindole synthesis remains a priority. Catalytic asymmetric C–H functionalization, as demonstrated with rhodium carbenoids , could yield chiral variants for structure-activity relationship (SAR) studies.
Targeted Drug Delivery
The iodine atom’s versatility enables conjugation to antibodies or nanoparticles for targeted therapy. For example, antibody-drug conjugates (ADCs) bearing pyrroloindole payloads could enhance tumor specificity .
Mechanistic Studies
Elucidating the precise mode of action of 5-iodopyrrolo[1,2-a]indol-9-one requires in vitro and in vivo profiling. Proteomic and genomic analyses may identify novel targets, such as kinase or epigenetic regulators .
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